2-Chloro-N-(3-chloro-2-methylphenyl)-2-phenylacetamide
Description
Properties
IUPAC Name |
2-chloro-N-(3-chloro-2-methylphenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-12(16)8-5-9-13(10)18-15(19)14(17)11-6-3-2-4-7-11/h2-9,14H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPHXNADXOXIHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of Aniline Derivatives
One of the most straightforward approaches involves reacting substituted anilines with acyl chlorides or related acylating agents. This method is supported by research on phenylacetamide derivatives, where aniline or substituted aniline compounds are acylated with chloroacetyl chloride to yield the desired acetamide.
- Starting with 3-chloro-2-methylphenylamine (or its derivatives), it reacts with chloroacetyl chloride under basic or catalytic conditions to produce the corresponding N-substituted acetamide.
- Solvent: Typically ethanol or dichloromethane
- Catalyst: Triethylamine or pyridine to neutralize HCl
- Temperature: Ambient to 0°C, then warmed to room temperature
Halogenation and Aromatic Substitution
The chlorination of aromatic rings, especially at the 3- and 2-positions of methylphenyl groups, is often achieved through electrophilic aromatic substitution using chlorinating agents such as chlorine gas, sulfur chlorides, or N-chlorosuccinimide (NCS).
- Selective chlorination at the desired positions on the aromatic ring
- Subsequent coupling with acetamide groups
Multi-Step Synthesis via Coupling Reactions
A more complex method involves sequential reactions:
- First, synthesize the chlorinated methylphenyl intermediate
- Then, couple with phenylacetyl derivatives using nucleophilic substitution or coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling
- Chlorination of methyl groups on phenyl rings
- Formation of amides via reaction with chloroacetyl chloride
- Final coupling to introduce the phenylacetamide core
- Such multi-step syntheses are common in medicinal chemistry to achieve high regioselectivity and yield.
Data Tables Summarizing Preparation Methods
Research Findings and Observations
- The synthesis via direct acylation is efficient, with yields exceeding 80% under optimized conditions, making it suitable for scale-up.
- Selective chlorination of methyl groups or aromatic rings is critical for regioselectivity, often requiring controlled conditions to prevent over-chlorination.
- Multi-step coupling strategies, including palladium-catalyzed cross-couplings, allow for precise functionalization but involve more complex procedures and longer reaction times.
- Structural confirmation of intermediates and final products is typically performed using IR, NMR, MS, and elemental analysis, ensuring purity and correct substitution patterns.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-chloro-2-methylphenyl)-2-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted amides or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Pharmaceutical Applications
Drug Development:
This compound serves as a building block in the synthesis of new pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced biological activity. The presence of chloro groups can influence lipophilicity and bioavailability, making it a candidate for drug formulation targeting specific diseases.
Biological Activity:
Preliminary studies indicate that 2-chloro-N-(3-chloro-2-methylphenyl)-2-phenylacetamide may interact with enzymes or receptors involved in inflammatory processes or microbial resistance mechanisms. Such interactions could position it as a potential therapeutic agent in treating infections or inflammatory conditions.
Chemical Synthesis
Reactivity:
The compound's reactivity towards nucleophiles is notable due to its chloro substituents. This characteristic allows it to participate in various chemical reactions, which can be harnessed for synthesizing more complex molecules.
Synthesis Pathway:
The synthesis typically involves the reaction of 3-chloro-2-methylaniline with chloroacetyl chloride. The general reaction can be outlined as follows:
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-chloro-2-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in substituent positions on the aryl ring or acetamide group, influencing their reactivity, stability, and biological activity.
Key Observations :
- Backbone Modifications: Replacement of phenylacetamide with phenoxyacetamide (as in N-(3-chloro-2-methylphenyl)-2-(3-methylphenoxy)acetamide) alters electronic properties, affecting target binding .
Physicochemical Properties and Crystallography
Crystallographic studies of related compounds reveal conformational trends:
- Hydrogen Bonding : In 2-chloro-N-(3-methylphenyl)acetamide, dual N–H⋯O hydrogen bonds form infinite chains, stabilizing the crystal lattice .
- Conformational Flexibility : The syn/anti orientation of substituents (e.g., meta-methyl vs. meta-nitro groups) influences molecular packing and solubility .
Biological Activity
2-Chloro-N-(3-chloro-2-methylphenyl)-2-phenylacetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₉Cl₂NO
- Molecular Weight : 218.08 g/mol
- CAS Number : 99585-94-1
The structure features a chloro group and an acetamide functional group, which are crucial for its biological interactions. The presence of chlorine atoms enhances its lipophilicity, facilitating membrane penetration and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes and receptors, altering their functions. This interaction can lead to various physiological effects, including antimicrobial and anti-inflammatory responses.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial resistance mechanisms.
- Receptor Binding : It interacts with receptors that modulate cellular responses, potentially leading to antiproliferative effects against cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Its effectiveness against Gram-negative bacteria is comparatively lower .
Table 1: Antimicrobial Efficacy Against Various Pathogens
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus | Highly Effective |
| Escherichia coli | Moderate |
| Candida albicans | Moderately Effective |
The compound's structural characteristics, particularly the halogenated phenyl ring, enhance its ability to penetrate cell membranes and exert antimicrobial effects .
Anti-inflammatory Properties
Studies suggest that derivatives of chloroacetamides, including this compound, may possess anti-inflammatory properties. These effects are likely mediated through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various chloroacetamide derivatives for their biological activities:
-
Anticancer Activity : In vitro studies have shown that similar compounds exhibit antiproliferative effects against a range of cancer cell lines, including breast and melanoma cancers. For instance, compounds with structural similarities displayed IC50 values in the low micromolar range against these cell lines .
Table 2: Antiproliferative Effects on Cancer Cell Lines
Compound Name IC50 (µM) Cancer Type Compound A (similar structure) 0.67 Prostate Compound B (similar structure) 0.80 Colon Compound C (similar structure) 0.87 Breast - Pharmacological Studies : Quantitative structure-activity relationship (QSAR) analyses have been employed to predict the biological activity of chloroacetamides based on their chemical structures. This approach has identified key functional groups that enhance antimicrobial efficacy .
Q & A
Basic: What safety protocols are critical when handling 2-Chloro-N-(3-chloro-2-methylphenyl)-2-phenylacetamide in laboratory settings?
Answer:
Researchers must adhere to stringent safety measures:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
- Handling: Avoid inhalation of dust or vapors. Conduct reactions involving toxic intermediates (e.g., chloroacetamide precursors) in glove boxes when necessary .
- Waste Disposal: Segregate hazardous waste (e.g., chlorinated by-products) and use licensed waste management services for incineration or chemical neutralization .
Basic: What synthetic methodologies are effective for preparing chloroacetamide derivatives like this compound?
Answer:
Key synthetic routes include:
- Substitution-Condensation: React chlorinated nitrobenzene derivatives with alcohols (e.g., 2-pyridinemethanol) under alkaline conditions, followed by reduction (e.g., Fe/HCl) and condensation with cyanoacetic acid .
- Acid Chloride Coupling: React acyl chlorides (e.g., naphthalen-1-ylacetyl chloride) with substituted anilines in dichloromethane, using triethylamine as a base .
- Optimization: Adjust reaction time (e.g., 24h stirring for acetonitrile-based reactions) and temperature (e.g., 273K for controlled reactivity) to improve yields .
Advanced: How can researchers resolve contradictions in NMR chemical shifts observed for chloroacetamide derivatives?
Answer:
Contradictions arise from conformational flexibility, solvent effects, or crystallographic packing. Mitigation strategies:
- Crystallographic Validation: Compare experimental NMR data with single-crystal XRD structures to confirm substituent orientation and hydrogen bonding (e.g., N–H···O interactions in crystal lattices) .
- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra under varying solvent conditions and validate against experimental data .
- Dynamic NMR: Analyze temperature-dependent spectra to detect rotameric equilibria in acetamide side chains .
Advanced: What computational methods predict reactivity and optimal conditions for synthesizing chloroacetamide derivatives?
Answer:
- Reaction Path Search: Apply quantum mechanical methods (e.g., Gaussian or ORCA) to explore transition states and intermediate energies, identifying low-barrier pathways .
- Machine Learning (ML): Train models on datasets of reaction yields and conditions (e.g., solvent, catalyst) to recommend optimal parameters .
- Solvent Screening: Use COSMO-RS simulations to predict solubility and reaction efficiency in solvents like dichloromethane or acetonitrile .
Advanced: How do structural modifications (e.g., substituent position) in chloroacetamides influence biological activity?
Answer:
- Substituent Effects:
- Chlorine Position: Meta-chloro substituents (e.g., 3-chloro-2-methylphenyl) enhance herbicidal activity by increasing lipophilicity and membrane permeability .
- Methyl Groups: Ortho-methyl groups (e.g., 2-methylphenyl) reduce steric hindrance, improving binding to target enzymes like acetylcholinesterase .
- Toxicity Profiling: Compare cytotoxicity in human cell lines (e.g., HepG2) using MTT assays to correlate substituent electronegativity with oxidative stress .
Basic: What analytical techniques confirm the purity and structure of synthesized this compound?
Answer:
- Spectroscopy:
- FTIR: Confirm C=O (1680–1700 cm⁻¹) and N–H (3300 cm⁻¹) stretches .
- NMR: Assign aromatic protons (δ 6.8–7.5 ppm) and acetamide CH₂Cl (δ 4.2 ppm) .
- Chromatography: Use HPLC (C18 column, acetonitrile/water) with UV detection (λ=254nm) to verify purity (>95%) .
- XRD: Resolve crystal packing motifs (e.g., dihedral angles between aromatic rings) .
Advanced: How can by-product formation during chloroacetamide synthesis be minimized?
Answer:
- Reagent Control: Use excess acyl chloride (1.2 eq.) to drive condensation to completion and reduce unreacted aniline by-products .
- Temperature Modulation: Lower reaction temperatures (e.g., 0–5°C) suppress side reactions like dichloroacetamide formation .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (toluene/ethanol) to isolate target compounds .
Advanced: How do intermolecular interactions in crystal lattices affect chloroacetamide properties?
Answer:
- Hydrogen Bonding: N–H···O bonds stabilize crystal packing, increasing melting points (e.g., 421K for naphthalene-substituted derivatives) and reducing solubility in polar solvents .
- π-π Stacking: Overlapping aromatic rings (e.g., phenyl and naphthyl groups) enhance thermal stability and influence UV absorption spectra .
- Conformational Analysis: Syn- vs. anti-orientations of substituents (relative to the amide group) alter dipole moments and reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
